N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide
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Overview
Description
N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to N-(4,5-dimethyl-3-(((5-methylisoxazol-3-yl)amino)(phenyl)methyl)thiophen-2-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. These compounds may share some structural features but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[[(5-methyl-1,2-oxazol-3-yl)amino]-phenylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H23N3O2S/c1-15-14-20(27-29-15)25-22(18-10-6-4-7-11-18)21-16(2)17(3)30-24(21)26-23(28)19-12-8-5-9-13-19/h4-14,22H,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
FSCGNFXUARTWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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